molecular formula C15H13N3O3S B2929105 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide CAS No. 952988-39-5

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2929105
CAS No.: 952988-39-5
M. Wt: 315.35
InChI Key: MZKXONXFKTZOTD-UHFFFAOYSA-N
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Description

2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a synthetic bis-heterocyclic acetamide derivative of interest in medicinal chemistry and drug discovery. The compound features a 5-(4-methoxyphenyl)isoxazole moiety linked via an acetamide bridge to a thiazol-2-yl group. Isoxazoles are five-membered heterocyclic structures known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . The incorporation of the thiazole ring, another privileged structure in medicinal chemistry, further enhances the compound's potential for interaction with various biological targets. This molecular architecture suggests potential as a scaffold for developing novel therapeutic agents. Researchers may investigate its application in areas such as infectious diseases or oncology, given that chalcone and isoxazole derivatives have been shown to selectively target viral enzymes and demonstrate antibacterial effects against multidrug-resistant bacteria . The compound is supplied for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-12-4-2-10(3-5-12)13-8-11(18-21-13)9-14(19)17-15-16-6-7-22-15/h2-8H,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKXONXFKTZOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound belonging to the class of isoxazole derivatives. This compound has garnered interest in various fields of medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews its biological activity based on diverse research findings, highlighting case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Isoxazole ring : A five-membered heterocyclic structure containing nitrogen and oxygen.
  • Thiazole moiety : Imparts unique chemical properties and potential biological activity.
  • Methoxyphenyl group : Enhances lipophilicity and may influence biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

Bacterial Strain MIC (µg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These results suggest that the compound possesses potent antibacterial properties, potentially making it a candidate for further development in treating bacterial infections .

Antifungal Activity

The compound also demonstrates antifungal properties. In vitro studies have shown its effectiveness against common fungal pathogens:

Fungal Strain MIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These findings indicate that the compound could be explored for therapeutic applications in antifungal treatments .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Research focusing on its cytotoxic effects on cancer cell lines has shown promising results, with significant inhibition of cell proliferation observed at micromolar concentrations. The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Case Study on Antibacterial Efficacy :
    • A study tested the compound against multi-drug resistant strains of bacteria, demonstrating a notable reduction in bacterial load in treated groups compared to controls.
    • The study concluded that the compound could be a valuable addition to existing antibacterial therapies.
  • Case Study on Antifungal Properties :
    • In another investigation, the compound was tested against clinical isolates of Candida species, showing effective inhibition comparable to standard antifungal agents.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives is often influenced by their structural components. Modifications at specific positions can enhance or diminish their activity:

  • Substitution on the isoxazole ring has been linked to increased potency against bacterial strains.
  • The presence of electron-donating groups, such as methoxy, has been shown to improve antibacterial efficacy .

Chemical Reactions Analysis

Substitution Reactions

The thiazole and isoxazole rings participate in nucleophilic and electrophilic substitutions due to their aromatic heterocyclic nature.

Key Examples:

Reaction TypeConditions/ReagentsProductSource
Bromination CuBr in ethyl acetateBrominated derivatives at the thiazole 5-position
Knoevenagel Condensation Aromatic aldehydes, ethanol, piperidineArylidene derivatives via isoxazole C-H activation
Amide Coupling Chloroacetyl chloride, DCM, baseSubstituted acetamides (e.g., N-alkyl/aryl derivatives)
  • Bromination of the thiazole ring (as in ) proceeds regioselectively at the 5-position, yielding intermediates for further functionalization.
  • The isoxazole ring undergoes Knoevenagel condensation with aldehydes to form extended conjugated systems .

Hydrolysis and Acylation

The acetamide linker and heterocycles are susceptible to hydrolysis or re-acylation under acidic/basic conditions.

Experimental Data:

Reaction TypeConditions/ReagentsMajor ProductReference
Acid Hydrolysis HCl (6M), refluxCarboxylic acid + 2-aminothiazole
Alkaline Hydrolysis NaOH (1M), 60°CSodium carboxylate + thiazole amine
Re-acylation Acryloyl chloride, DCM, triethylamineN-acrylamide derivatives
  • Hydrolysis of the acetamide group produces 2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetic acid and 2-aminothiazole.
  • Re-acylation with acryloyl chloride introduces α,β-unsaturated carbonyl groups, enhancing electrophilicity .

Oxidation and Reduction

The electron-rich isoxazole and thiazole rings undergo redox reactions under controlled conditions.

Key Findings:

Reaction TypeReagents/ConditionsOutcomeSource
Isoxazole Oxidation KMnO₄, acidic aqueous mediumRing-opening to form α-ketoamide
Thiazole Reduction LiAlH₄, THF, 0°C → RTThiazolidine derivative
  • Oxidation of the isoxazole ring with KMnO₄ cleaves the N-O bond, generating a ketone intermediate .
  • LiAlH₄ reduces the thiazole’s C=N bond, yielding a saturated thiazolidine structure .

Cycloaddition and Ring Formation

The isoxazole moiety participates in 1,3-dipolar cycloadditions, while the thiazole ring can form fused heterocycles.

Notable Examples:

Reaction TypeReagents/ConditionsProductSource
1,3-Dipolar Cycloaddition Nitrile oxides, heatIsoxazolo-isoxazole fused systems
Thiazole-Alkyne Coupling CuI, Pd(PPh₃)₄, DMFThiazolo-pyridine hybrids
  • Cycloaddition with nitrile oxides expands the isoxazole into bicyclic systems .
  • Sonogashira coupling on the thiazole ring enables access to π-conjugated architectures .

Biological Activity Correlations

Specific reactions directly influence bioactivity:

  • Acrylamide derivatives (via re-acylation) exhibit enhanced enzyme inhibition (e.g., GSTO1–1 IC₅₀ = 3.1–10 µM) .
  • Brominated analogs show improved cytotoxicity in HeLa cells (apoptosis induction via ROS) .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Core Structure R-Group Melting Point (°C) Molecular Weight (g/mol) Reference
2-(5-(4-Methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide Isoxazole 4-OCH₃ Not reported Calculated: 329.35 N/A
4b: 2-(5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Thiazolidinone 4-OCH₃ 259–261 470.59
4a: 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Thiazolidinone 4-F 199–201 458.37
4c: 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide Thiazolidinone 4-Br 252–254 519.53
N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide Thiazole 4-OH Not reported 234.27

Key Observations :

  • Methoxy-substituted compounds (e.g., 4b) exhibit higher melting points compared to fluoro- or bromo-substituted analogues, likely due to enhanced crystallinity from polar interactions .
  • The nitrobenzo[d]thiazol-2-yl group in 4a–4d introduces electron-withdrawing effects, contrasting with the simpler thiazol-2-yl group in the main compound.

Core Heterocycle Modifications

Table 2: Impact of Core Heterocycle on Bioactivity

Compound Name Core Structure Biological Activity Reference
This compound Isoxazole Anticipated anticonvulsant/antitumor
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide Thiadiazole 100% protection in MES anticonvulsant assay
8a: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide Thiadiazole Not reported
22 (HJC0726): 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide Isoxazole EPAC antagonist (low µM IC₅₀)

Key Observations :

  • Thiadiazole derivatives (e.g., in ) show potent anticonvulsant activity, suggesting that core heterocycle choice significantly influences target engagement .
  • Isoxazole-based compounds (e.g., HJC0726) demonstrate activity as EPAC antagonists, highlighting the versatility of this scaffold in modulating diverse biological pathways .

Table 3: NMR and MS Data for Selected Analogues

Compound Name Key NMR Signals (δ, ppm) MS m/z (%) Reference
This compound Anticipated: Isoxazole-H (~6.5–7.5), Thiazole-H (~7.5) Not reported N/A
4b () Benzylidene-H (~7.8), Thiazole-H (~8.1) 470.59 (M⁺, 24.65)
6 () Isoxazole-H (7.95, 8.13), Ar-H (7.36–7.72) 348 (M⁺, 2)
20 () Thiazole-H (~7.5), Piperazine-H (~3.5) Not reported

Key Observations :

  • Benzylidene protons in 4b resonate at higher δ values (~7.8 ppm) due to conjugation with the electron-withdrawing dioxothiazolidinone core .
  • Isoxazole protons in compound 6 () appear as doublets at ~8 ppm, consistent with deshielding by adjacent electronegative atoms .

Substituent-Driven Activity Trends

  • Electron-Donating Groups (e.g., 4-OCH₃) : Enhance solubility and π-stacking interactions, as seen in the high melting point of 4b (259–261°C) .
  • Electron-Withdrawing Groups (e.g., 4-NO₂ in ): Increase metabolic stability but may reduce bioavailability due to higher polarity.
  • Halogen Substituents (e.g., 4-F, 4-Br) : Improve lipophilicity and membrane permeability, critical for CNS-targeting agents like anticonvulsants .

Q & A

Basic: What are the recommended synthetic routes for 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide, and how are intermediates characterized?

Answer:
A stepwise synthesis approach is commonly employed. For example, analogous thiazole-acetamide derivatives are synthesized via:

Condensation reactions : Reacting 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde with thiazol-2-amine in acetic acid under reflux, followed by acetylation using chloroacetyl chloride .

Purification : Recrystallization from dimethylformamide (DMF)/acetic acid mixtures yields pure crystals.

Characterization : Intermediates and final products are validated via IR (to confirm amide C=O stretches at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to verify aromatic protons and methoxy groups), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., cell growth inhibition vs. enzyme modulation)?

Answer:
Discrepancies often arise from assay conditions or target selectivity. For instance:

  • In vitro cell growth inhibition (e.g., GPmean = 22.40% in ) may conflict with enzyme inhibition (e.g., TMEM16A/ANO1 chloride channel blocking in ).
  • Mitigation strategies :
    • Use isoform-specific assays (e.g., patch-clamp electrophysiology for TMEM16A vs. TMEM16F) .
    • Validate target engagement via crystallography (e.g., SHELX-refined structures to confirm binding modes) .
    • Control for off-target effects using structurally related inactive analogs .

Basic: What spectroscopic and chromatographic methods are critical for purity assessment?

Answer:

  • HPLC : Purity ≥98% confirmed via reverse-phase C18 columns with UV detection at 254 nm .
  • TLC : Monitored using silica gel plates (eluent: ethyl acetate/hexane, 3:7) to track reaction progress .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 60.12%, H: 4.52%, N: 16.82% for C₁₆H₁₄N₄O₃S) .

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

Answer:
Key strategies include:

  • Isoxazole ring substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-methoxyphenyl moiety to improve metabolic stability .
  • Thiazole optimization : Replacing the thiazol-2-yl group with 5-methylthiazole (as in ) enhances solubility and target affinity .
  • Probe design : Conjugating fluorescent tags (e.g., BODIPY) to the acetamide nitrogen enables live-cell imaging of target localization .

Mechanism: What is the hypothesized mode of action for this compound in enzyme inhibition?

Answer:
The acetamide-thiazole core mimics endogenous substrates, as seen in:

  • PFOR enzyme inhibition : The amide anion interacts with pyruvate:ferredoxin oxidoreductase (PFOR), disrupting anaerobic metabolism .
  • TMEM16A/ANO1 blockade : The 4-methoxyphenylisoxazole moiety occupies a hydrophobic pocket, validated via mutagenesis studies (e.g., E654A mutants abolish inhibition) .

Safety: What protocols are recommended for safe handling and storage?

Answer:

  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the acetamide group .
  • Handling : Use fume hoods, nitrile gloves, and avoid aqueous solutions (risk of thiazole ring degradation) .
  • Waste disposal : Incinerate at >800°C to prevent environmental release of toxic byproducts .

Advanced: How do in vitro bioactivity results translate to in vivo models?

Answer:
While in vitro data (e.g., IC₅₀ = 1.2 µM for cancer cell lines in ) may not directly predict in vivo efficacy, researchers can:

  • Optimize pharmacokinetics : Introduce PEGylated prodrugs to enhance bioavailability .
  • Validate efficacy : Use xenograft models (e.g., HCT116 colorectal cancer) with doses adjusted for plasma protein binding (>90% in rodents) .

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